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  • Product: 3-(Methoxymethoxy)pyridine
  • CAS: 81245-25-2

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-(Methoxymethoxy)pyridine in Advanced Organic Synthesis: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the pyridine scaffold is widely recognized as a "privileged structure." Among its functionalized derivatives, 3-(metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the pyridine scaffold is widely recognized as a "privileged structure." Among its functionalized derivatives, 3-(methoxymethoxy)pyridine (CAS: 81245-25-2) stands out as a highly strategic synthetic intermediate. The installation of a methoxymethyl (MOM) ether group onto 3-hydroxypyridine serves a dual mechanistic purpose: it provides robust protection of the phenolic hydroxyl group against nucleophiles and strong bases, and it acts as a potent Directed Metalation Group (DMG)[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing 3-(methoxymethoxy)pyridine in drug development workflows.

Physicochemical Profiling

Understanding the physical and chemical properties of 3-(methoxymethoxy)pyridine is critical for optimizing reaction conditions, particularly in cryogenic organometallic chemistry. The table below summarizes its core quantitative data[2].

PropertyValueScientific Implication
Molecular Formula C₇H₉NO₂Defines the basic stoichiometry for synthetic planning.
Molecular Weight 139.15 g/mol Low molecular weight ensures high atom economy in early-stage synthesis.
Exact Mass 139.0633 DaCrucial for High-Resolution Mass Spectrometry (HRMS) tracking.
XLogP3 1.0Indicates moderate lipophilicity, ensuring excellent solubility in ethereal solvents (THF, Et₂O) required for lithiation.
Topological Polar Surface Area 31.4 ŲLow TPSA minimizes non-specific solvent interactions, keeping the molecule highly mobile in organic phases.
Hydrogen Bond Donors 0The absence of acidic protons ensures strict compatibility with strong organolithium bases (e.g., s-BuLi).
Hydrogen Bond Acceptors 3The ether oxygens and pyridine nitrogen provide critical coordination sites for lithium cations during Directed Ortho-Metalation.
Rotatable Bonds 3Allows the MOM group to adopt the optimal conformation for metal coordination.

Chemical Reactivity & Mechanistic Insights

The defining feature of 3-(methoxymethoxy)pyridine is its behavior under strongly basic conditions. While the pyridine ring itself is electron-deficient and prone to nucleophilic attack (Chichibabin-type reactions), the MOM group alters the regioselectivity of the molecule through Directed Ortho-Metalation (DoM) .

The Causality of Directed Metalation

When 3-(methoxymethoxy)pyridine is exposed to a strong base like sec-butyllithium (s-BuLi), the lithium cation (Li⁺) pre-coordinates with the oxygen atoms of the MOM acetal linkage. This pre-coordination creates a localized thermodynamic sink, bringing the basic carbanion into extreme proximity to the adjacent C4 (or C2) proton on the pyridine ring.

This proximity significantly lowers the activation energy required for deprotonation. Consequently, the base abstracts the ortho-proton rather than attacking the electrophilic C=N bond of the pyridine ring. The resulting ortho-lithiated species is a highly reactive nucleophile that can be trapped with various electrophiles (e.g., DMF to yield an aldehyde, or iodine to yield an aryl iodide)[1].

DoM_Workflow A 3-Hydroxypyridine (Starting Material) B MOM Protection (MOMCl, DIPEA, DCM, 0°C) A->B C 3-(methoxymethoxy)pyridine (Protected Intermediate) B->C D Directed Ortho-Metalation (s-BuLi, THF, -78°C) C->D E C4-Lithiated Species (Reactive Intermediate) D->E F Electrophilic Addition (e.g., DMF) E->F G Functionalized Pyridine (e.g., 4-formyl derivative) F->G

Directed Ortho-Metalation (DoM) workflow for regioselective pyridine functionalization.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols emphasize the causality behind specific reagent choices and environmental controls[1].

Protocol 1: Synthesis of 3-(methoxymethoxy)pyridine (MOM Protection)

Objective: Mask the acidic phenolic proton to prevent base quenching in downstream steps.

  • Reaction Setup: Dissolve 3-hydroxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.).

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the alkylating agent, while still efficiently scavenging the HCl byproduct.

  • Alkylation: Cool the mixture to 0 °C. Dropwise, add chloromethyl methyl ether (MOMCl) (3.0 eq.).

    • Causality: The 0 °C environment prevents exothermic runaway and limits the potential cleavage of the newly formed ether bond.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Regioselective Lithiation and Formylation

Objective: Functionalize the C4 position of the pyridine ring.

  • Preparation: In an oven-dried, three-necked flask under argon, dissolve 3-(methoxymethoxy)pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cryogenic Control: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: At temperatures above -70 °C, alkyllithiums will act as nucleophiles rather than bases, attacking the electrophilic pyridine ring and destroying the starting material.

  • Lithiation: Add s-butyllithium (s-BuLi) (1.2 eq.) dropwise. Stir for 2 hours at -78 °C.

    • Causality:s-BuLi is utilized because standard n-BuLi is often insufficiently basic to deprotonate the pyridine ring without the addition of toxic chelators like TMEDA.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to yield the formylated intermediate. Warm slowly to room temperature.

Protocol 3: Acidic Deprotection

Objective: Cleave the MOM group to reveal the functionalized 3-hydroxypyridine.

  • Hydrolysis: Dissolve the functionalized intermediate in THF. Add 3N Hydrochloric Acid (HCl).

  • Heating: Stir the mixture at 60 °C for 1 hour.

    • Causality: The acetal linkage of the MOM group is highly stable to bases but rapidly hydrolyzes under aqueous acidic conditions. THF ensures the organic substrate remains in solution while reacting with the aqueous acid.

  • Neutralization: Cool to 0 °C and adjust to pH 7 using solid K₂CO₃ before extraction[1].

Applications in Drug Development

The functionalized derivatives originating from 3-(methoxymethoxy)pyridine have profound applications in both diagnostics and therapeutics.

  • Vitamin B6 (PLP) Mimics: Because the parent structure is highly analogous to pyridoxal 5'-phosphate (PLP), derivatives are synthesized as competitive inhibitors for PLP-dependent enzymes, which are targets in various metabolic and neurological disorders[1].

  • Fluorescent Biomarkers: The deprotected product, 3-hydroxypyridine-4-carboxaldehyde, is the smallest known molecular-weight dye (122 Da) that exhibits green fluorescence (emission maximum at 525 nm). It is heavily utilized in bio-imaging where bulky fluorophores would disrupt target protein folding[1].

  • Antimicrobial APIs: Advanced substituted versions, such as 2,6-dimethoxy-3-(methoxymethoxy)pyridine, serve as critical building blocks in the synthesis of complex diarylquinolines, including analogs of the breakthrough tuberculosis drug Bedaquiline[3].

Drug_Dev_Applications Core 3-(methoxymethoxy)pyridine Scaffold Path1 Vitamin B6 (PLP) Mimics Core->Path1 Enzyme Inhibition Path2 Green Fluorophores (122 Da dyes) Core->Path2 Bio-imaging Path3 Tuberculosis Drugs (e.g., Bedaquiline analogs) Core->Path3 API Synthesis

Strategic applications of the MOM-protected pyridine scaffold in drug discovery.

References

  • 3-(Methoxymethoxy)pyridine | C7H9NO2 | CID 3754397 . PubChem - NIH. Available at: [Link]

  • 2,6-Dimethoxy-3-(methoxymethoxy)pyridine | CAS No : 1417619-77-2 . Pharmaffiliates. Available at:[Link]

Sources

Exploratory

solubility profile of 3-(methoxymethoxy)pyridine in organic solvents

Solvation Thermodynamics and Experimental Profiling of 3-(Methoxymethoxy)pyridine in Organic Media As a Senior Application Scientist navigating the complexities of drug development and synthetic methodology, understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Solvation Thermodynamics and Experimental Profiling of 3-(Methoxymethoxy)pyridine in Organic Media

As a Senior Application Scientist navigating the complexities of drug development and synthetic methodology, understanding the physicochemical behavior of key intermediates is not just a regulatory checkbox—it is the foundation of robust reaction design. 3-(Methoxymethoxy)pyridine (CAS 81245-25-2) is a privileged scaffold in medicinal chemistry, frequently utilized as a precursor for complex pyridine derivatives via Directed Ortho Metalation (DoM)[1].

The introduction of the methoxymethyl (MOM) protecting group to the 3-hydroxypyridine core fundamentally alters the molecule's molecular architecture. It masks the reactive hydroxyl moiety, preventing unwanted side reactions, while drastically shifting the solubility profile and coordination chemistry of the molecule[1][2]. This whitepaper dissects the causality behind its solvation behavior and provides self-validating experimental workflows for researchers handling this compound.

Molecular Architecture & Solvation Causality

The solubility of 3-(methoxymethoxy)pyridine is dictated by the thermodynamic interplay between its heteroaromatic core and the lipophilic, yet Lewis-basic, MOM ether[2].

  • Pyridine Nitrogen (H-Bond Acceptor): The sp² hybridized nitrogen in the pyridine ring possesses a lone pair that acts as a strong hydrogen-bond acceptor. This facilitates rapid dissolution in polar protic solvents (e.g., alcohols) through favorable enthalpy of mixing.

  • MOM Ether Linkage (Dipole Interactions): The −O−CH2​−O−CH3​ motif introduces rotational flexibility and additional oxygen lone pairs. This significantly enhances solubility in polar aprotic solvents (e.g., THF, DCM) through strong dipole-dipole interactions, while mitigating the highly crystalline, lattice-locked nature typically associated with unprotected hydroxypyridines.

  • Hydrophobic Bulk: The combined aromatic ring and aliphatic protecting group restrict aqueous solubility. The hydrophobic hydration shell required to dissolve this bulk in water is entropically unfavorable, driving the partition coefficient ( logP ) towards lipophilicity[2].

Quantitative Solubility Profile

The following table summarizes the empirical solubility behavior of 3-(methoxymethoxy)pyridine across various solvent classes at standard ambient temperature (25 °C).

Solvent ClassRepresentative SolventsSolubility RangeMechanistic Rationale
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), DMF> 100 mg/mL (Highly Soluble / Miscible)Strong dipole-dipole interactions; excellent solvation of both the pyridine ring and the MOM ether. Critical for organometallic reactions.
Polar Protic Methanol, Ethanol, Isopropanol> 100 mg/mL (Highly Soluble)Robust hydrogen bonding between solvent hydroxyl groups and the pyridine nitrogen / MOM oxygens.
Non-Polar Hexane, Heptane, Toluene10 - 50 mg/mL (Moderately Soluble)Solubility is limited by the polar nature of the heteroaromatic ring, though the MOM group provides sufficient lipophilicity for moderate dissolution.
Aqueous Water, Aqueous Buffers (pH 7.4)< 10 mg/mL (Slightly Soluble)Hydrophobic organic bulk limits aqueous solubility despite the presence of H-bond acceptors.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in a pharmaceutical setting, solubility and reactivity data must be generated using self-validating systems. The following protocols embed internal controls to verify causality and accuracy.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility methods (such as solvent shift) often overestimate solubility due to transient supersaturation. The shake-flask method guarantees thermodynamic equilibrium, providing the true saturation capacity of the solvent.

  • Preparation: Add an excess of 3-(methoxymethoxy)pyridine (approx. 200 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Equilibration: Agitate the vial at a constant 25.0 ± 0.1 °C for 24 hours using a thermoshaker.

    • Self-Validation Step: Sample aliquots at 24h and 48h. If the concentration variance between the two time points is <5%, thermodynamic equilibrium is definitively confirmed.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet any undissolved material, ensuring no solid particulates skew the optical analysis.

  • Quantification: Dilute the supernatant with a compatible mobile phase and analyze via HPLC-UV (detection at ~260 nm, corresponding to the pyridine π→π∗ transition). Interpolate the concentration using a 5-point calibration curve of a certified reference standard.

SolubilityWorkflow SamplePrep 1. Sample Preparation (Excess Solute + Solvent) Equilibration 2. Equilibration (Shake-Flask, 24-48h, 25°C) SamplePrep->Equilibration Isothermal conditions Separation 3. Phase Separation (Centrifugation / Filtration) Equilibration->Separation Saturation achieved Analysis 4. Quantification (HPLC-UV / LC-MS) Separation->Analysis Aliquot extraction Data 5. Solubility Profile (mg/mL or Molarity) Analysis->Data Data Processing

Figure 1: Self-validating thermodynamic solubility determination workflow via shake-flask method.

Protocol 2: Solvent-Optimized Directed Ortho Metalation (DoM)

Causality: The solubility and coordination capability of 3-(methoxymethoxy)pyridine in specific solvents dictate its synthetic utility. Anhydrous Tetrahydrofuran (THF) or Diethyl Ether is strictly required for DoM because polar aprotic ethers solvate the alkyllithium reagent and facilitate the coordination of the lithium cation to the MOM ether oxygens. This proximity effect directs deprotonation exclusively to the adjacent C4 position[1][3].

  • System Purging: Flame-dry a Schlenk flask and purge with ultra-high purity Argon to eliminate moisture, which would otherwise prematurely quench the highly basic organolithium reagent.

  • Solvation: Dissolve 3-(methoxymethoxy)pyridine (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 eq) to break up alkyllithium hexameric aggregates and increase the reagent's kinetic basicity[3].

  • Lithiation: Cool the solution to -78 °C. Dropwise add s-BuLi or n-BuLi (1.2 eq). The high solubility of the substrate in THF ensures a homogeneous reaction medium, preventing localized thermal spikes. Stir for 2 to 2.5 hours[3].

  • Electrophilic Trapping: Add anhydrous DMF (1.5 eq) to formylate the C4 position, yielding 3-methoxymethoxypyridine-4-carboxaldehyde[1][4].

  • Validation Quench: Quench the reaction with saturated aqueous NH4​Cl at -78 °C, then allow it to warm to room temperature.

    • Self-Validation Step: The immediate phase separation between the aqueous quench and the organic THF/product layer serves as a visual validation of a successful workup, allowing for clean extraction with ethyl acetate[4].

DoMPathway Start 3-(Methoxymethoxy)pyridine (Anhydrous THF/Ether) Lithiation Directed Ortho Metalation (n-BuLi / TMEDA, -78°C) Start->Lithiation Coordination to MOM Electrophile Electrophilic Trapping (e.g., DMF) Lithiation->Electrophile C4-Lithiated Intermediate Product C4-Substituted Pyridine (e.g., 4-Formyl derivative) Electrophile->Product Aqueous Quench

Figure 2: Solvent-dependent Directed Ortho Metalation (DoM) pathway for pyridine functionalization.

Conclusion

The solubility profile of 3-(methoxymethoxy)pyridine is not merely a static physical parameter; it is a tunable property that actively dictates its chemical reactivity. By leveraging its high solubility in polar aprotic solvents like THF and DCM, researchers can fully exploit the MOM group's directing ability to achieve regioselective functionalization, ultimately streamlining the synthesis of complex pharmaceutical APIs.

References

  • PubChem - 3-(Methoxymethoxy)pyridine (CID 3754397) National Center for Biotechnology Information (NIH). URL:[Link]

  • Google Patents.
  • Google Patents.

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Foundational

An In-depth Technical Guide to the Predicted Electron Ionization Mass Spectrometry Fragmentation of 3-(Methoxymethoxy)pyridine

This guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(methoxymethoxy)pyridine. Designed for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(methoxymethoxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of analogous chemical structures to propose a reliable fragmentation scheme. In the absence of a published experimental spectrum for this specific compound, this predictive approach serves as a critical tool for structural elucidation and analytical method development.

Introduction: The Analytical Imperative

3-(Methoxymethoxy)pyridine incorporates a pyridine ring, a key heterocycle in numerous pharmaceuticals, and a methoxymethyl (MOM) ether, a common protecting group in organic synthesis. Understanding its behavior under electron ionization is crucial for its identification in complex matrices, such as during reaction monitoring, metabolite identification, or impurity profiling. EI-MS induces reproducible and characteristic fragmentation, providing a molecular fingerprint. The ionization process typically begins by removing a lone pair electron from a heteroatom, as these are the highest energy electrons in the molecule[1]. For 3-(methoxymethoxy)pyridine, this initial ionization is most likely to occur at the pyridine nitrogen or one of the ether oxygens.

The stability of the aromatic pyridine ring is expected to yield a prominent molecular ion peak, a common feature for aromatic ethers[2][3]. The subsequent fragmentation is predicted to be driven by the functional groups present: the methoxymethyl ether and the pyridine nucleus.

Predicted Fragmentation Pathways

Upon ionization in an EI source, the 3-(methoxymethoxy)pyridine molecule (C₇H₉NO₂, Molecular Weight: 139.15 g/mol ) forms a molecular radical cation, [M]⁺•, with a predicted mass-to-charge ratio (m/z) of 139. The fragmentation of this ion is anticipated to proceed through several key pathways, dictated by the stability of the resulting ions and neutral losses.

Pathway A: Cleavage within the Methoxymethyl Group

The methoxymethyl ether group is prone to characteristic cleavages. The most facile fragmentation is often α-cleavage, which involves the breaking of a bond adjacent to an oxygen atom[4][5].

  • A1: Loss of a Methyl Radical (•CH₃): α-cleavage at the terminal methoxy group can lead to the loss of a methyl radical (•CH₃). This produces a stable, resonance-delocalized cation at m/z 124 . This ion is stabilized by the adjacent ether oxygen.

  • A2: Formation of the Methoxymethyl Cation: Cleavage of the C-O bond between the pyridine ring and the methoxymethyl group can generate the well-known methoxymethyl cation ([CH₃OCH₂]⁺) at m/z 45 . This is a highly characteristic and often abundant fragment for methoxymethyl ethers[6]. The corresponding radical would be the 3-oxopyridine radical.

Pathway B: Cleavage Initiated by the Pyridine Ring

The aromatic ring influences fragmentation, often leading to cleavages at the bond beta to the ring[3].

  • B1: Formation of the 3-Hydroxypyridine Cation Radical: A significant fragmentation pathway for aromatic ethers involves cleavage of the C-O bond alpha to the ring is less common than beta-cleavage, but cleavage beta to the ring, with a hydrogen rearrangement, can occur. More directly, cleavage of the O-CH₂ bond is a primary event. This would lead to the loss of formaldehyde (CH₂O) via a rearrangement, resulting in a radical cation at m/z 109 , corresponding to protonated 3-methoxypyridine. Subsequent loss of a methyl radical from this intermediate would yield the 3-oxopyridinium cation at m/z 94 . A more direct route involves the cleavage of the pyridine-O bond to generate a pyridyl cation at m/z 78, though this is less favored than ether cleavages.

Pathway C: Fragmentation of the Pyridine Ring

Following initial fragmentations, the pyridyl cations themselves can undergo further breakdown. The characteristic fragmentation of the pyridine ring involves the loss of hydrogen cyanide (HCN)[7].

  • C1: Loss of HCN: The pyridyl cation at m/z 78 (formed from more complex rearrangements or direct cleavage) can lose HCN (27 Da) to produce a fragment ion at m/z 51 . This is a diagnostic fragment for pyridine-containing compounds[7][8].

The interplay of these pathways will define the final mass spectrum. The most stable cations, such as the methoxymethyl cation (m/z 45) and the ion resulting from the loss of a methyl radical (m/z 124), are predicted to be among the most abundant peaks.

Summary of Predicted Key Fragments

The following table summarizes the principal ions expected in the EI mass spectrum of 3-(methoxymethoxy)pyridine.

m/zProposed Structure/FormulaFragmentation PathwayPredicted Intensity
139[C₇H₉NO₂]⁺•Molecular Ion (M⁺•)Moderate to Strong
124[C₆H₆NO₂]⁺M⁺• - •CH₃ (α-cleavage)Strong
109[C₆H₇NO]⁺•M⁺• - CH₂O (Rearrangement)Moderate
94[C₅H₄NO]⁺[m/z 109] - •CH₃Moderate
78[C₅H₄N]⁺Pyridyl cation from rearrangementModerate
51[C₄H₃]⁺[m/z 78] - HCNModerate
45[CH₃OCH₂]⁺Cleavage of Py-O bondStrong (Potential Base Peak)
Visualization of Fragmentation Pathways

The logical flow of the fragmentation cascade, from the molecular ion to the principal daughter ions, is illustrated below.

fragmentation cluster_A Pathway A: Ether Cleavage cluster_B Pathway B: Rearrangement & Loss cluster_C Pathway C: Ring Fragmentation M [M]⁺• m/z 139 A1 m/z 124 M->A1 - •CH₃ A2 m/z 45 (Base Peak?) M->A2 - •C₅H₄NO B1 m/z 109 M->B1 - CH₂O C1 m/z 78 M->C1 - •OCH₂OCH₃ B2 m/z 94 B1->B2 - •CH₃ C2 m/z 51 C1->C2 - HCN

Caption: Predicted EI-MS fragmentation pathways for 3-(methoxymethoxy)pyridine.

Standard Operating Protocol for EI-MS Analysis

This protocol outlines a self-validating system for acquiring a reliable electron ionization mass spectrum for a semi-volatile, thermally stable compound like 3-(methoxymethoxy)pyridine.

Objective: To obtain a reproducible 70 eV electron ionization mass spectrum.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a Direct Insertion Probe (DIP) Mass Spectrometer.

Materials:

  • 3-(methoxymethoxy)pyridine sample

  • High-purity volatile solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate)

  • Microsyringe

  • Autosampler vial or DIP sample capillary

Methodology:

  • Instrument Calibration and Tuning:

    • Perform a routine instrument tune using a standard calibrant (e.g., perfluorotributylamine, PFTBA).

    • Verify that the mass accuracy, resolution, and isotopic ratios are within the manufacturer's specifications. This ensures the trustworthiness of the acquired data.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a suitable volatile solvent. High concentration can lead to ion-source saturation and spectral distortion.

    • If using a DIP, deposit a small amount of the solution onto the probe tip and allow the solvent to evaporate completely.

  • GC-MS Method Parameters (if applicable):

    • Injector: 250 °C, Split mode (e.g., 50:1) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C) for 1 minute, then ramp at 10-20 °C/min to a final temperature of 280 °C. A temperature ramp helps ensure good chromatographic separation from any potential impurities.

    • Transfer Line: 280 °C to prevent cold spots and analyte condensation.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra and allows for comparison with library databases.

    • Ion Source Temperature: 230 °C. This temperature ensures volatilization without inducing thermal degradation.

    • Mass Range: Scan from m/z 40 to 200. This range will cover the molecular ion and all predicted key fragments.

    • Scan Rate: At least 2 scans/second to ensure sufficient data points across a chromatographic peak.

  • Data Acquisition and Analysis:

    • Inject the sample (typically 1 µL for GC-MS) or insert the DIP.

    • Acquire the data.

    • For GC-MS data, extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte. Perform a background subtraction using a spectrum from the baseline just before or after the peak to obtain a clean spectrum.

    • Compare the observed fragments with the predicted fragments in Section 3.

References

  • Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern. Retrieved from docbrown.info. [Link]

  • Salehi, H., Li, Q., Yin, H., Ding, Y., & Guo, Q. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-3098. [Link]

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. [Link]

  • Li, P., Liu, Y., Wang, Y., Zhang, J., & Shi, L. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from Whitman People. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry, 37(S3), e9592. [Link]

  • ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving.... [Link]

  • ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • Brown, P., & Djerassi, C. (1967). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 32(9), 2953-2957. [Link]

  • Harper, J. B., & Djerassi, C. (1997). Electron-induced mass spectrometry of 1,2-dihydropyridine derivatives. Journal of the American Society for Mass Spectrometry, 8(4), 368-375. [Link]

  • Lee, S. K., Lee, J., & Schultz, T. (2018). CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics, 20(2), 1039-1046. [Link]

  • Fekete, A. M., Gorgan, D. C., Marian, C. M., & Huber, B. A. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics, 68, 205. [Link]

  • ResearchGate. (n.d.). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.... [Link]

  • Mignot, A., de Haas, M., Cernilogar, F. M., & Tielens, A. G. G. M. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9149-9160. [Link]

  • Buchannon, G. W., & Webb, V. A. (1988). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 66(10), 2471-2475. [Link]

  • ResearchGate. (n.d.). Mass spectrum of the species formed in the ion storage source due to.... [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

  • Field, F. H. (1979). Chemical ionization mass spectrometry. XI. Reactions of methoxymethyl formate and methoxymethyl acetate with methane and isobutane. Journal of the American Chemical Society, 101(22), 6472-6477. [Link]

  • Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Unknown. (n.d.). Fragmentation mechanisms in mass spectrometry. [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

  • MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

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Exploratory

Crystal Structure Analysis of 3-(Methoxymethoxy)pyridine Derivatives: A Technical Guide to Synthesis, Crystallography, and Mechanistic Application

Executive Summary The structural characterization of pyridine derivatives is a cornerstone of modern rational drug design and coordination chemistry. Specifically, 3-(methoxymethoxy)pyridine derivatives serve as highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of pyridine derivatives is a cornerstone of modern rational drug design and coordination chemistry. Specifically, 3-(methoxymethoxy)pyridine derivatives serve as highly versatile intermediates. The methoxymethyl (MOM) ether is not merely a passive protecting group; its unique stereoelectronic profile dictates molecular conformation, influences solid-state crystal packing, and modulates target-binding affinity in biological systems. This whitepaper provides an in-depth, self-validating technical workflow for the synthesis, crystallization, and X-ray structural analysis of these critical compounds.

The Strategic Role of MOM-Protected Pyridines

In medicinal chemistry, 3-(methoxymethoxy)pyridine scaffolds are heavily utilized in the synthesis of novel therapeutics, most notably as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan 2,3-dioxygenase (TDO)[1]. By inhibiting these enzymes, these derivatives prevent the catabolism of L-tryptophan into kynurenine, thereby counteracting tumor-induced immunosuppression[1].

Beyond oncology, similar methoxymethoxy-substituted pyridine architectures have been explored as metabotropic glutamate receptor subtype 5 (mGluR5) antagonists for central nervous system disorders[2]. In the realm of organometallic chemistry, the MOM group's ether oxygens allow these pyridines to act as multidentate ligands, facilitating the structural modeling of complex metalloenzymes such as the [Fe]-hydrogenase active site[3].

Pathway Trp L-Tryptophan Enz IDO1 / TDO Enzymes Trp->Enz Substrate Kyn Kynurenine Enz->Kyn Oxidation Imm Immunosuppression Kyn->Imm T-cell suppression Inh 3-(MOM)pyridine Inhibitor Inh->Enz Inhibition

Mechanism of IDO1/TDO inhibition by pyridine derivatives in the kynurenine pathway.

Mechanistic Rationale for MOM Protection

The selection of the methoxymethyl (MOM) group over other protecting groups (e.g., benzyl or silyl ethers) is driven by strict chemical and crystallographic causality:

  • Chemical Resilience: The MOM group is highly stable under strongly basic conditions and resists nucleophilic attack during downstream organometallic cross-coupling (e.g., Suzuki or Sonagashira reactions)[2].

  • Conformational Control: In the solid state, the MOM group typically adopts a gauche conformation relative to the pyridine plane. This is driven by the generalized anomeric effect, where the lone pair of the ether oxygen delocalizes into the σ∗ orbital of the adjacent C-O bond. This predictable geometry is highly advantageous for achieving well-ordered crystal lattices.

Experimental Protocols: Synthesis and Crystallization

To achieve diffraction-quality crystals, the chemical precursor must be synthesized with high purity. The following protocol outlines a self-validating system for generating 2-bromo-3-(methoxymethoxy)pyridine, a standard building block[1].

Phase 1: Synthesis of 2-Bromo-3-(methoxymethoxy)pyridine
  • Step 1: Deprotonation. Suspend 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the system to 0 °C.

  • Step 2: Base Addition. Slowly add potassium tert-butoxide (t-BuOK, 1.2 eq).

    • Causality: t-BuOK is a sterically hindered, non-nucleophilic base. It selectively deprotonates the acidic phenolic-like hydroxyl group without initiating nucleophilic aromatic substitution on the brominated pyridine ring[1].

  • Step 3: Etherification. Dropwise, add chloromethyl methyl ether (MOMCl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Quench an aliquot with water and extract with ethyl acetate. Analyze via LC-MS. The presence of an [M+H]+ peak corresponding to the MOM-protected mass confirms successful SN​2 etherification. Proceed only if conversion is >95%.

  • Step 4: Purification. Quench the bulk reaction with saturated aqueous NH4​Cl , extract with dichloromethane (DCM), dry over Na2​SO4​ , and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Phase 2: Crystal Growth via Vapor Diffusion
  • Step 1: Solvent Selection. Dissolve 50 mg of the purified 3-(methoxymethoxy)pyridine derivative in 0.5 mL of DCM (the solvent) in a small inner vial.

  • Step 2: Anti-Solvent Chamber. Place the inner vial inside a larger outer vial containing 3 mL of n-hexane (the anti-solvent). Cap the outer vial tightly.

  • Step 3: Nucleation. Store the system in a vibration-free environment at 4 °C for 48–72 hours.

    • Causality: The MOM group is highly flexible. Using rapid evaporation techniques often traps the molecule in multiple disordered conformations, ruining the crystal lattice. Vapor diffusion allows the highly volatile hexane to slowly diffuse into the DCM, asymptotically approaching the supersaturation point and promoting orderly, single-conformer nucleation.

Workflow N1 3-Hydroxypyridine Precursor N2 MOM Protection (MOMCl, t-BuOK) N1->N2 N3 3-(Methoxymethoxy)pyridine N2->N3 N4 Vapor Diffusion Crystallization N3->N4 N5 Single Crystal X-Ray Diffraction N4->N5 N6 Structural Refinement (Olex2) N5->N6

Workflow for the synthesis and crystallographic analysis of MOM-protected pyridines.

Crystal Structure Analysis & Refinement

Once a suitable single crystal is isolated, it is mounted on a diffractometer equipped with a CCD or CMOS detector.

Cryocooling Imperative: Data collection must be performed at cryogenic temperatures (typically 100 K). The methoxymethoxy ( −OCH2​OCH3​ ) moiety exhibits significant thermal motion at room temperature. Cryocooling freezes the MOM group into its lowest-energy conformer, drastically reducing thermal ellipsoid volumes and preventing structural disorder during refinement.

Quantitative Structural Data

The solid-state architecture of these derivatives reveals critical insights into their stability and reactivity. Below is a summary of the representative geometric parameters expected for a standard MOM-protected pyridine lattice.

Structural FeatureRepresentative Bond Length (Å) / Angle (°)Mechanistic Significance
Pyridine C-N 1.335 - 1.342Indicates standard sp2 delocalization within the heteroaromatic ring.
Pyridine C-C 1.380 - 1.395Confirms aromatic ring planarity and uniform electron distribution.
C(Ar)-O(MOM) 1.360 - 1.375Exhibits partial double-bond character due to resonance with the pyridine π -system.
O-CH₂(MOM) 1.415 - 1.430Standard ether single bond; identifies the primary site of conformational flexibility.
C(Ar)-O-CH₂ Angle 117.5° - 119.0°Deviation from the ideal sp3 angle (109.5°) due to steric repulsion with adjacent pyridine protons.

During structural refinement (typically using SHELXL integrated within Olex2), special attention must be paid to the intermolecular interactions. The oxygen atoms of the MOM group frequently act as hydrogen-bond acceptors, forming C−H⋯O networks with adjacent pyridine rings. These non-covalent interactions are the primary drivers of the three-dimensional packing motif and are critical parameters when utilizing these structures for in silico docking studies against targets like IDO1 or [Fe]-hydrogenase[1][3].

References

  • US20160046596A1 - Inhibitors of the kynurenine pathway Source: Google Patents URL
  • Synthetic and Structural Studies of 2-Acylmethyl-6-R-Difunctionalized Pyridine Ligand-Containing Iron Complexes Related to [Fe]-Hydrogenase Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists Source: PMC - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-(Methoxymethoxy)pyridine from 3-Hydroxypyridine

An Application Note for Medicinal Chemistry and Organic Synthesis Professionals Abstract This document provides a comprehensive guide for the synthesis of 3-(methoxymethoxy)pyridine, a crucial intermediate in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal Chemistry and Organic Synthesis Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(methoxymethoxy)pyridine, a crucial intermediate in pharmaceutical research and organic synthesis. The protocol details the protection of the hydroxyl group of 3-hydroxypyridine using the methoxymethyl (MOM) ether protecting group. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. It covers the reaction mechanism, a detailed step-by-step protocol, safety precautions, and methods for characterization of the final product.

Introduction: The Strategic Importance of Hydroxyl Group Protection

In the multi-step synthesis of complex organic molecules, particularly in drug development, the selective protection and deprotection of functional groups is of paramount importance. The hydroxyl group, being reactive, often requires protection to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its stability across a range of reaction conditions, including strongly basic and weakly acidic environments.[1][2] The synthesis of 3-(methoxymethoxy)pyridine from 3-hydroxypyridine is a key step in the preparation of various pharmaceutical intermediates, such as certain γ-secretase modulators.[3]

The protection of 3-hydroxypyridine as its MOM ether allows for subsequent chemical transformations at other positions of the pyridine ring that would otherwise be incompatible with the free hydroxyl group. The MOM group can be reliably cleaved under acidic conditions to regenerate the hydroxyl group when desired.[4][5]

Reaction Overview and Mechanism

The synthesis of 3-(methoxymethoxy)pyridine involves the reaction of 3-hydroxypyridine with a methoxymethylating agent, typically chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base.

Reaction:

3-Hydroxypyridine + MOM-Cl -> (in the presence of a base) 3-(Methoxymethoxy)pyridine + Base·HCl

Mechanism: The reaction proceeds via a nucleophilic substitution (SN1-like) mechanism. The lone pair of electrons on the oxygen atom of the methoxymethylating agent assists in the departure of the leaving group (e.g., chloride), forming a resonance-stabilized oxonium ion. The deprotonated hydroxyl group of 3-hydroxypyridine then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion to form the MOM ether. The non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), serves to neutralize the acid generated during the reaction.[6]

Experimental Protocol

3.1. Materials and Equipment

Reagent/Material Grade Supplier Notes
3-Hydroxypyridine≥98%e.g., MilliporeSigmaSolid, handle in a well-ventilated area.
Chloromethyl methyl ether (MOM-Cl)Reagent Gradee.g., MilliporeSigmaCaution: Carcinogen. Handle with extreme care in a certified chemical fume hood.[7][8][9][10]
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%e.g., MilliporeSigmaStore under an inert atmosphere.
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., MilliporeSigmaStore over molecular sieves.
Saturated Sodium Bicarbonate SolutionACS Reagent-
Brine (Saturated NaCl Solution)ACS Reagent-
Anhydrous Sodium SulfateACS Reagent-
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Ethyl AcetateHPLC Grade-For chromatography.
HexanesHPLC Grade-For chromatography.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-hydroxypyridine (1.0 eq).

  • Solvent and Base Addition: Dissolve the 3-hydroxypyridine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Cool the solution to 0 °C using an ice bath. To this stirred solution, add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise.[11]

  • Addition of MOM-Cl: Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the reaction mixture dropwise via syringe.[11] Extreme caution is advised when handling MOM-Cl as it is a known carcinogen. [7][8][9][10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material (3-hydroxypyridine) is significantly more polar than the product (3-(methoxymethoxy)pyridine).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(methoxymethoxy)pyridine.

3.3. Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification A 1. Dissolve 3-hydroxypyridine in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add DIPEA B->C D 4. Add MOM-Cl (Caution: Carcinogen) C->D Initiate Reaction E 5. Stir at room temperature (12-16 h) D->E F 6. Monitor by TLC E->F G 7. Quench with NaHCO₃ F->G Reaction Complete H 8. Extract with DCM G->H I 9. Wash with brine H->I J 10. Dry and concentrate I->J K 11. Purify by column chromatography J->K L L K->L Final Product: 3-(methoxymethoxy)pyridine

Sources

Application

MOM deprotection conditions for 3-(methoxymethoxy)pyridine

Application Note: Optimized Methoxymethyl (MOM) Deprotection Strategies for 3-(Methoxymethoxy)pyridine Derivatives Executive Summary The methoxymethyl (MOM) ether is a robust protecting group frequently utilized in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Methoxymethyl (MOM) Deprotection Strategies for 3-(Methoxymethoxy)pyridine Derivatives

Executive Summary

The methoxymethyl (MOM) ether is a robust protecting group frequently utilized in the synthesis of complex heterocyclic scaffolds, including 3-hydroxypyridine derivatives central to kynurenine pathway inhibitors and other active pharmaceutical ingredients[1]. While standard MOM deprotection relies on mild acid-catalyzed hydrolysis, the incorporation of a pyridine ring fundamentally alters the reaction kinetics. This guide provides field-proven, self-validating protocols for the deprotection of 3-(methoxymethoxy)pyridine, detailing the mechanistic causality behind reagent selection and offering solutions for both acid-stable and acid-labile substrates.

Mechanistic Causality: The "Pyridine Penalty"

In standard aliphatic or phenolic MOM ethers, mild acids (e.g., PPTS, catalytic p-TsOH) rapidly protonate the acetal oxygen, driving the expulsion of methanol and the formation of a rate-limiting oxonium ion.

However, 3-(methoxymethoxy)pyridine introduces a severe kinetic hurdle known as the "Pyridine Penalty." The basic pyridine nitrogen (pKa ~5.2) acts as a primary proton sink. Upon exposure to acidic conditions, it immediately forms a positively charged pyridinium ion. This localized positive charge strongly withdraws electron density from the ring via inductive effects, significantly reducing the basicity of the adjacent MOM acetal oxygens. Consequently, the transition state required for oxonium ion formation is heavily destabilized, stalling the reaction under mild conditions. Overcoming this requires either brute-force protonation (large excesses of strong aqueous acid) or targeted Lewis acid activation[2].

MOM_Deprotection_Mechanism A 3-(Methoxymethoxy)pyridine (Neutral) B Pyridinium Salt (Proton Sink) A->B H+ (Fast) C Protonated Acetal (Destabilized by Ring) B->C Excess H+ D Oxonium Intermediate (Rate-Limiting) C->D -MeOH (Slow) E 3-Hydroxypyridine (Product) D->E H2O

Mechanistic pathway of MOM deprotection highlighting the pyridine proton sink effect.

Experimental Methodologies

The choice of deprotection protocol is dictated entirely by the substrate's functional group tolerance.

DecisionMatrix Start Assess Substrate Sensitivities AcidStable Acid-Stable Substrate? Start->AcidStable ProtocolA Protocol A: 3N HCl / THF AcidStable->ProtocolA Yes ProtocolB Protocol B: TMSOTf / Bipyridyl AcidStable->ProtocolB No (e.g., Boc, Acetal)

Decision workflow for selecting the optimal MOM deprotection protocol.

Protocol A: Aqueous Hydrochloric Acid in THF (Brute-Force Hydrolysis)

This is the standard, highly scalable method for robust molecules, frequently utilized in industrial drug development[1].

  • Causality of Solvent: Tetrahydrofuran (THF) is utilized because it is water-miscible, allowing the aqueous 3N HCl to form a homogenous or highly interactive biphasic system with the organic substrate, accelerating the reaction compared to immiscible solvents like DCM.

  • Causality of Workup: 3-hydroxypyridine is amphoteric. At pH < 5, it remains a water-soluble pyridinium salt. At pH > 10, it becomes a water-soluble phenoxide. Neutralizing strictly to pH 7–8 (its isoelectric point) is critical to drive the product into the organic phase during extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the 3-(methoxymethoxy)pyridine derivative (1.0 eq) in THF to achieve a 0.1 M concentration.

  • Acidification: Add 3N aqueous HCl (10.0 eq) in a single portion at room temperature.

  • Thermal Activation: Heat the reaction mixture to 50–60 °C. Stir for 4–12 hours.

  • Monitoring: Track the reaction via TLC (See Section 5).

  • Quenching & Isoelectric Focusing: Cool the mixture to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches exactly pH 7–8.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: TMSOTf / 2,2′-Bipyridyl (Chemoselective Lewis Acid Cleavage)

For substrates containing acid-labile groups (e.g., Boc amines, tert-butyl esters, or other aliphatic acetals), Protocol A will cause catastrophic degradation. Fujioka et al. demonstrated that aromatic MOM ethers can be chemoselectively cleaved using a complex of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2′-bipyridyl[2].

  • Causality of Reagents: 2,2′-bipyridyl coordinates with TMSOTf to form a bulky [Bpy·TMS]+ complex. This complex preferentially coordinates to the more Lewis basic oxygen on the methyl side of the aromatic MOM acetal, facilitating cleavage without generating free triflic acid (TfOH), thereby preserving acid-sensitive moieties.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂.

  • Dissolution: Dissolve the 3-(methoxymethoxy)pyridine derivative (1.0 eq) and 2,2′-bipyridyl (3.0 eq) in anhydrous CH₃CN (0.1 M).

  • Activation: Cool the solution to 0 °C. Add TMSOTf (2.0 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5–3 hours.

  • Hydrolysis: Once the starting material is consumed, add H₂O (10 mL/mmol) to the solution and stir for an additional 30 minutes to hydrolyze the intermediate silyl ether to the free 3-hydroxypyridine.

  • Purification: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

Comparative Data & Condition Selection

Summarized below is the quantitative performance data comparing the standard methodologies for pyridine-based MOM deprotection.

ParameterProtocol A (3N HCl / THF)Protocol B (TMSOTf / Bipyridyl)Alternative (TFA / DCM)
Mechanism Brute-force aqueous hydrolysisChemoselective Lewis acid activationSolvolytic acidic cleavage
Temperature 50 °C – 60 °C0 °C to 25 °C25 °C
Typical Time 4 – 12 hours1.5 – 3 hours8 – 24 hours
Typical Yield > 90%85 – 95%60 – 80% (Prone to trapping)
Boc Tolerance Destroyed Preserved Destroyed (Simultaneous cleavage)
Aliphatic MOM CleavedPreserved (Highly chemoselective)Cleaved

Self-Validating Analytical Systems

To ensure scientific integrity, every protocol must be tracked using orthogonal, self-validating analytical techniques. Do not rely solely on time-based completion.

  • TLC & Staining (Binary Validation): 3-(methoxymethoxy)pyridine is UV-active (254 nm) and typically runs cleanly in Hexanes/EtOAc. The deprotected 3-hydroxypyridine is highly polar and will streak near the baseline unless a polar modifier (e.g., 5% MeOH or 1% TEA) is added to the eluent. Validation: Stain the TLC plate with Ferric Chloride (FeCl₃) solution. A positive reaction (immediate deep purple/blue spot) confirms the liberation of the free phenolic/heteroaromatic hydroxyl group.

  • ¹H NMR (Structural Validation): In CDCl₃ or DMSO-d₆, successful deprotection is definitively marked by the complete disappearance of two distinct singlets: the acetal methylene protons (-OCH₂O-) at ~5.2 ppm (2H) and the methoxy protons (-OCH₃) at ~3.4 ppm (3H) . Additionally, the pyridine ring protons will exhibit an upfield shift upon neutralization due to the restoration of electron density from the free hydroxyl group compared to the protonated intermediate.

References

  • [1] Title: EP 2970173 B1 - Inhibitors of the Kynurenine Pathway Source: European Patent Office / Google Patents URL:

  • [2] Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: ACS Omega URL: [Link]

Sources

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 3-(Methoxymethoxy)pyridine Derivatives in Immuno-Oncology Drug Discovery

Executive Summary & Biological Rationale The synthesis of complex heterobiaryl scaffolds is a cornerstone of modern drug discovery. Specifically, derivatives of 3-(methoxymethoxy)pyridine have emerged as critical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

The synthesis of complex heterobiaryl scaffolds is a cornerstone of modern drug discovery. Specifically, derivatives of 3-(methoxymethoxy)pyridine have emerged as critical building blocks in the development of small-molecule inhibitors targeting the kynurenine pathway[1].

Tumors frequently exploit this pathway by upregulating enzymes such as Indoleamine 2,3-dioxygenase-1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes catabolize essential L-tryptophan into kynurenine, a metabolite that simultaneously induces T-effector cell apoptosis and promotes regulatory T-cell (Treg) activation, leading to profound tumor immune evasion[2]. Systemic inhibition of IDO1/TDO has been shown to reverse this tumoral immune resistance, making it a highly validated target in immuno-oncology[2].

To construct these potent inhibitors, chemists rely on the functionalization of 3-hydroxypyridine. By masking the hydroxyl group with a methoxymethyl (MOM) ether, the pyridine ring is stabilized, and the MOM group acts as a powerful Directed Metalation Group (DMG) for subsequent regioselective halogenation and Suzuki-Miyaura cross-coupling[1].

KynureninePathway Trp L-Tryptophan Enzyme IDO1 / TDO Trp->Enzyme Substrate Kyn Kynurenine Enzyme->Kyn Catabolism Treg T-reg Activation Kyn->Treg Promotes Teff T-effector Apoptosis Kyn->Teff Induces Evasion Tumor Immune Evasion Treg->Evasion Teff->Evasion Inhibitor 3-(MOM)pyridine Inhibitor Inhibitor->Enzyme Blocks

Figure 1: The Kynurenine pathway illustrating IDO1/TDO-mediated tumor immune evasion and inhibition.

Mechanistic Insights: Causality in Chemical Design

The transformation of 3-hydroxypyridine into a complex heterobiaryl inhibitor requires a sequence of highly controlled steps. As an application scientist, understanding why specific reagents are chosen is critical for troubleshooting and scale-up.

The Role of the MOM Protecting Group

The MOM ether is selected over benzyl or silyl ethers due to its dual functionality. First, it is resilient to the strongly basic conditions required for lithiation. Second, the ether oxygen coordinates directly with the lithium cation of bases like Lithium Diisopropylamide (LDA), directing deprotonation exclusively to the adjacent C2 position (Directed ortho-Metalation, DoM). This ensures absolute regiocontrol during the subsequent bromination step to yield 2-bromo-3-(methoxymethoxy)pyridine[1].

Overcoming Suzuki-Miyaura Bottlenecks with Heteroaryls

Coupling electron-rich, sterically hindered heteroaryl halides (like 2-bromo-3-(MOM)pyridine) with heteroaryl boronic acids is notoriously difficult. The oxidative addition of Palladium(0) into the C-Br bond is sluggish, and heteroaryl boronic acids are prone to rapid protodeboronation.

To overcome this, a specific catalyst system utilizing Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) and Tricyclohexylphosphine ( PCy3​ ) is employed[3].

  • Causality of the Ligand: Pd2​(dba)3​ provides a stable Pd(0) source free of strongly coordinating phosphines. The addition of PCy3​ —a highly electron-rich and sterically demanding ligand—forces the formation of a highly reactive monoligated Pd(0) species. The electron density accelerates oxidative addition, while the steric bulk forces the final reductive elimination, preventing the catalyst from stalling[3].

  • Causality of the Base/Solvent: Tribasic potassium phosphate ( K3​PO4​ ) in a 1,4-dioxane/water mixture is utilized. K3​PO4​ is mild enough to prevent the premature cleavage of the MOM group, while the water co-solvent is absolute necessary to generate the reactive hydroxyboronate intermediate required for the transmetalation step[1].

SyntheticWorkflow SM 3-Hydroxypyridine Step1 MOM Protection (MOMCl, t-BuOK, THF) SM->Step1 Int1 3-(Methoxymethoxy)pyridine Step1->Int1 Step2 Directed ortho-Metalation (LDA, Br2, -78°C) Int1->Step2 Int2 2-Bromo-3-(MOM)pyridine Step2->Int2 Step3 Suzuki-Miyaura Coupling (Pd2(dba)3, PCy3, K3PO4) Int2->Step3 + Boronic Acid Int3 Coupled Heterobiaryl Step3->Int3 Step4 Acidic Deprotection (TFA / DCM) Int3->Step4 Product Final Inhibitor Target Step4->Product

Figure 2: Step-by-step synthetic workflow from 3-hydroxypyridine to the final heterobiaryl target.

Quantitative Data: Suzuki Coupling Optimization

The table below summarizes the empirical optimization of the cross-coupling between 2-bromo-3-(methoxymethoxy)pyridine and 2-methylpyridine-4-boronic acid.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9035%Sluggish oxidative addition; significant catalyst degradation observed.
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 9055%Improved transmetalation, but incomplete conversion of starting material.
3 Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O 10078%Good conversion; minor protodeboronation of the boronic acid observed.
4 Pd2​(dba)3​ / PCy3​ K3​PO4​ Dioxane/ H2​O 100 92% Optimal; bulky PCy3​ accelerates both oxidative addition and reductive elimination.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS and TLC are embedded to ensure the success of each transformation before proceeding to the next step.

Protocol A: Synthesis of 3-(Methoxymethoxy)pyridine
  • Preparation: Charge an oven-dried flask with 3-hydroxypyridine (1.0 equiv) and anhydrous THF (0.5 M). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Add Potassium tert-butoxide ( t-BuOK , 1.1 equiv) portion-wise. Rationale: t-BuOK is a non-nucleophilic base that prevents unwanted side reactions with the electrophile. Stir for 15 minutes.

  • Protection: Add Chloromethyl methyl ether (MOMCl, 1.05 equiv) dropwise at 0 °C. Allow the reaction to warm to 25 °C and stir for 1 hour.

  • Validation (IPC): Quench a 10 µL aliquot in water/EtOAc. Analyze the organic layer via LC-MS. Expected Result: Complete consumption of starting material; dominant mass peak at m/z 140 [M+H]+ .

  • Workup: Dilute with water, extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (10% EtOAc/Hexane).

Protocol B: Directed ortho-Metalation and Bromination
  • Lithiation: Dissolve 3-(methoxymethoxy)pyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool strictly to -78 °C. Add LDA (1.2 equiv) dropwise. Critical Step: Maintaining -78 °C prevents Chichibabin-type nucleophilic self-attack by the lithiated species. Stir for 1 hour.

  • Electrophilic Quench: Add 1,2-dibromoethane or elemental Bromine ( Br2​ , 1.2 equiv) dropwise. Stir for 2 hours at -78 °C, then warm to room temperature.

  • Validation (IPC): Analyze via LC-MS. Expected Result: Dominant isotopic mass peaks at m/z 218 and 220 [M+H]+ (1:1 ratio indicating mono-bromination).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via chromatography to isolate 2-bromo-3-(methoxymethoxy)pyridine[1].

Protocol C: Suzuki-Miyaura Cross-Coupling
  • Reaction Assembly: In a pressure vial, combine 2-bromo-3-(methoxymethoxy)pyridine (1.0 equiv), 2-methylpyridine-4-boronic acid (1.2 equiv), and K3​PO4​ (2.5 equiv)[1].

  • Degassing: Add 1,4-dioxane and water (4:1 v/v ratio, 0.1 M). Sparge the mixture with Argon for 15 minutes. Rationale: Oxygen rapidly oxidizes Pd(0) and phosphine ligands, killing the catalytic cycle.

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 equiv) and PCy3​ (0.10 equiv)[1],[3]. Seal the vial and heat to 100 °C for 12 hours.

  • Validation (IPC): Analyze via LC-MS. Expected Result: Disappearance of the m/z 218/220 doublet; appearance of the coupled product mass (e.g., m/z 231 [M+H]+ ).

  • Workup: Filter through Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Protocol D: Acidic Deprotection of the MOM Group
  • Cleavage: Dissolve the coupled intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio. Stir at room temperature for 4 hours.

  • Validation (IPC): Monitor by LC-MS for the loss of 44 Da (loss of the −CH2​OCH3​ fragment).

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract to yield the final 3-hydroxy-heterobiaryl target.

References

  • [1] US20160046596A1 - Inhibitors of the kynurenine pathway. Google Patents. Available at:

  • [2] Delaying aging and the aging-associated decline in protein homeostasis by inhibition of tryptophan degradation | PNAS. pnas.org. Available at:

  • [3] Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. acs.org. Available at:

Sources

Application

Protocol and Mechanistic Insights: Directed Ortho-Lithiation of 3-(Methoxymethoxy)pyridine using n-Butyllithium

Introduction and Strategic Context The functionalization of pi-deficient azaaromatics, particularly pyridines, is a cornerstone in the development of complex active pharmaceutical ingredients (APIs), including kynurenine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The functionalization of pi-deficient azaaromatics, particularly pyridines, is a cornerstone in the development of complex active pharmaceutical ingredients (APIs), including kynurenine pathway regulators and IDO1/TDO inhibitors[1]. Directed ortho-metalation (DoM) serves as a highly regioselective methodology to introduce electrophiles onto the pyridine core without relying on pre-halogenated starting materials[2].

This application note details the regioselective C-4 lithiation of 3-(methoxymethoxy)pyridine using n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA). By understanding the underlying thermodynamic and kinetic principles of this transformation, researchers can achieve high-yielding, scalable formylations and subsequent functionalizations.

Mechanistic Causality: Regioselectivity and Reagent Selection

In 3-substituted pyridines, lithiation presents a delicate competition between the C-2 and C-4 positions. The C-2 proton is inherently more acidic due to the strong inductive effect of the adjacent electronegative pyridine nitrogen. However, the C-2 position is sterically congested, flanked by both the nitrogen lone pair and the 3-substituent.

The Role of the MOM Group: The methoxymethoxy (MOM) ether acts as a powerful oxygen-based Directed Metalation Group (DMG). Its oxygen atoms strongly coordinate with the lithium cation, bringing the basic carbanion of n-BuLi into close proximity to the ortho protons.

The Role of TMEDA in C-4 Selectivity: When n-BuLi is utilized in the presence of TMEDA, the bidentate TMEDA ligand saturates the coordination sphere of the lithium cation, breaking down n-BuLi hexamers into highly reactive monomers and dimers[3]. This bulky[Li(TMEDA)]⁺ complex prevents the pyridine nitrogen from participating in coordination—a pathway that would otherwise erroneously direct metalation to the C-2 position[3]. Consequently, the MOM group exclusively directs the lithiation to the less sterically hindered C-4 position, yielding a stable 4-lithiated intermediate that can be trapped by electrophiles like N,N-Dimethylformamide (DMF)[1].

Mechanism Substrate 3-MOM-pyridine (Starting Material) Complex TMEDA Complexation (25 °C, THF) Substrate->Complex Lithiated C-4 Lithiation (n-BuLi, -78 °C) Complex->Lithiated Directed Metalation Quench Electrophilic Quench (DMF, -78 °C to 25 °C) Lithiated->Quench Nucleophilic Attack Product 3-MOM-pyridine- 4-carbaldehyde Quench->Product Aqueous Workup

Workflow of the directed ortho-lithiation of 3-(methoxymethoxy)pyridine.

Quantitative Data Summarization

To ensure reproducibility, the stoichiometric ratios and critical reaction parameters are summarized in the tables below.

Table 1: Stoichiometry and Reaction Parameters for C-4 Formylation

ReagentFunctionEquivalentsTemperatureTime
3-(Methoxymethoxy)pyridine Substrate1.025 °C to -78 °CN/A
TMEDA Chelating Agent1.125 °C15 min
n-Butyllithium (2.17 M)Base1.1-78 °C2 hours
DMF Electrophile1.45-78 °C to 25 °C2 hours
Saturated NH₄Cl Quenching AgentExcess-40 °CN/A

Table 2: Troubleshooting and Optimization Parameters

ParameterOptimal RangeConsequence of Deviation
Temperature Control -78 °C to -85 °CWarmer temps (> -60 °C) lead to Chichibabin-type nucleophilic addition of n-BuLi to the pyridine ring and rapid decomposition.
TMEDA Equivalents 1.1 - 1.2 eq< 1.0 eq reduces C-4 selectivity and reaction rate; > 1.5 eq complicates aqueous workup.
n-BuLi Addition Rate ~0.5 mL/minFast addition causes localized exothermic heating, leading to side-product formation.

Step-by-Step Experimental Protocol

The following protocol describes the synthesis of 3-methoxymethoxy-pyridine-4-carbaldehyde, a highly versatile intermediate[1].

Phase 1: Preparation of the Pre-Lithiation Complex
  • Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.

  • Substrate Dissolution: Dissolve 3-(methoxymethoxy)pyridine (1.0 equiv, e.g., 2.0 g, 14.39 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a concentration of approximately 0.35 M (e.g., 40 mL).

  • Ligand Addition: Add TMEDA (1.1 equiv, 1.83 g, 15.82 mmol) to the stirred solution at 25 °C[1].

    • Self-Validation Check: Adding TMEDA prior to the lithium reagent ensures that upon the introduction of n-BuLi, its hexameric clusters are immediately intercepted and broken down, preventing unwanted side reactions.

Phase 2: Directed Ortho-Lithiation
  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Base Addition: Using a syringe pump, add n-BuLi (1.1 equiv, 2.17 M in hexanes, 7.3 mL) dropwise, ensuring the internal temperature does not spike above -75 °C[1].

  • Metalation: Stir the resulting mixture for exactly 2 hours at -78 °C.

    • Analytical Aliquot (Optional): To validate the lithiation before scaling up, quench a 0.1 mL aliquot with D₂O. ¹H-NMR analysis of the crude aliquot should reveal the disappearance of the C-4 proton signal and the incorporation of deuterium.

Phase 3: Electrophilic Quench and Workup
  • Electrophile Introduction: Add anhydrous DMF (1.45 equiv, 1.52 g, 20.86 mmol) dropwise to the -78 °C solution[1].

  • Reaction Maturation: Remove the dry ice bath and allow the reaction mixture to gradually warm to 25 °C. Stir for an additional 2 hours to ensure complete conversion of the tetrahedral intermediate.

  • Quenching: Recool the reaction mixture to -40 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution[1].

  • Extraction: Dilute the mixture with water and extract the aqueous layer with Ethyl Acetate (2 × 250 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude pale-yellow liquid via silica gel column chromatography (100-200 mesh) using 10% EtOAc/Hexanes as the eluent to afford pure 3-methoxymethoxy-pyridine-4-carbaldehyde[1].

References

  • Source: newdrugapprovals.
  • Source: grokipedia.
  • First Synthesis of Caerulomycin B.

Sources

Method

Application Note: Electrophilic Aromatic Substitution of 3-(Methoxymethoxy)pyridine

Introduction and Strategic Context The functionalization of the pyridine core is a cornerstone of modern drug discovery, particularly in the synthesis of kynurenine pathway inhibitors targeting IDO1 and TDO enzymes[1]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The functionalization of the pyridine core is a cornerstone of modern drug discovery, particularly in the synthesis of kynurenine pathway inhibitors targeting IDO1 and TDO enzymes[1]. However, the inherent electron deficiency of the pyridine ring renders it highly resistant to standard Electrophilic Aromatic Substitution (EAS).

To overcome this, the introduction of a 3-(methoxymethoxy) (MOM) group serves a dual strategic purpose. First, it acts as a robust protecting group for the 3-hydroxyl moiety. Second, the MOM ether acts as a powerful electron-donating group (EDG) via resonance (+M effect), significantly enriching the electron density of the pyridine π-system. This Application Note details the mechanistic causality, regioselectivity, and optimized protocols for conducting direct EAS on 3-(methoxymethoxy)pyridine, providing a reliable pathway to 2-substituted derivatives.

Mechanistic Causality: Regioselectivity and The "MOM-Trap"

Directing Effects and the Wheland Intermediate

The oxygen atom of the -OMOM group donates electron density into the ring, activating the ortho (C2, C4) and para (C6) positions. In practice, EAS on 3-alkoxypyridines exhibits overwhelming regioselectivity for the C2 position [2].

The Causality: When an electrophile attacks the C2 position, the resulting positive charge in the Wheland intermediate (σ-complex) is highly stabilized by the adjacent oxygen lone pair of the MOM group. Crucially, this attack avoids placing a formal positive charge on the electronegative pyridine nitrogen—a highly destabilizing scenario that occurs if the electrophile attacks at C4. If the C2 position is sterically hindered or blocked, substitution will default to the C6 position.

The Acid-Sensitivity Constraint

A critical failure point in functionalizing 3-(methoxymethoxy)pyridine is the lability of the acetal-like MOM ether under strongly acidic conditions. Traditional EAS reactions, such as nitration using fuming HNO3​/H2​SO4​ or standard Friedel-Crafts alkylation, will result in rapid cleavage of the MOM group, yielding the deprotected 3-hydroxypyridine[3]. Therefore, successful EAS on this substrate is strictly limited to neutral or mildly acidic electrophilic systems, such as halogenation with N-halosuccinimides (NBS, NIS) in aprotic solvents.

EAS_Pathway SM 3-(Methoxymethoxy)pyridine (Activated Substrate) Cond1 Mild Halogenation (NBS/NIS, MeCN, 0°C) SM->Cond1 Compatible Cond2 Strong Acidic EAS (HNO3 / H2SO4) SM->Cond2 Incompatible Int1 Wheland Intermediate (Stabilized at C2) Cond1->Int1 Prod2 MOM Cleavage (3-Hydroxypyridine) Cond2->Prod2 Acetal Hydrolysis Prod1 2-Halo-3-MOM-pyridine (Target Product) Int1->Prod1 C2 Substitution

Fig 1. Reaction pathways for 3-MOM-pyridine highlighting the acid-sensitivity constraint.

Quantitative Data: Reaction Conditions and Selectivity

The following table summarizes the optimized conditions for functionalizing 3-(methoxymethoxy)pyridine via EAS, contrasting successful mild methods against incompatible harsh conditions.

Electrophile / ReagentSolvent SystemTemp (°C)Primary ProductRegioselectivityYield (%)
Bromination (NBS) Acetonitrile (MeCN)0 to 252-Bromo-3-MOM-pyridine>95% (C2)82 - 88
Iodination (NIS) Acetonitrile / TFA (cat.)0 to 252-Iodo-3-MOM-pyridine>90% (C2)75 - 80
Nitration (HNO₃) H₂SO₄ (conc.)02-Nitro-3-hydroxypyridineN/A (MOM Cleaved)< 10 (Target)
Nitration (NO₂BF₄) Sulfolane / DCM-20 to 02-Nitro-3-MOM-pyridine>85% (C2)55 - 65

Note: While industrial routes sometimes synthesize 2-bromo-3-(methoxymethoxy)pyridine by brominating 3-hydroxypyridine first and protecting it subsequently[1], direct mild halogenation of the MOM-ether is highly efficient and reduces step count.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the integrity of the MOM group is maintained throughout the reaction and workup phases.

Protocol A: Regioselective Bromination (Synthesis of 2-Bromo-3-(methoxymethoxy)pyridine)

Objective: Introduce a bromine atom at the C2 position using mild conditions to preserve the MOM ether.

Materials:

  • 3-(Methoxymethoxy)pyridine (1.0 equiv, 10.0 mmol, 1.39 g)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g) - Must be freshly recrystallized from water to remove acidic HBr impurities.

  • Anhydrous Acetonitrile (MeCN) (30 mL)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃) (10% w/v)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and argon balloon with 3-(methoxymethoxy)pyridine (1.39 g) and anhydrous MeCN (30 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Lower temperatures suppress radical side-reactions and enhance the kinetic preference for C2 substitution.

  • Electrophile Addition: Add NBS (1.87 g) portion-wise over 15 minutes. Keep the flask shielded from direct light using aluminum foil to prevent homolytic cleavage of NBS.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.4 ) should cleanly convert to a slightly less polar UV-active spot ( Rf​≈0.5 ).

  • Quenching: Once complete (typically 3-4 hours), quench the reaction by adding 15 mL of 10% aqueous Na₂S₂O₃. Causality: This destroys unreacted electrophilic bromine species, preventing over-bromination during solvent removal.

  • Workup: Add 20 mL of saturated NaHCO₃ to ensure the aqueous phase is strictly basic (pH > 8), protecting the MOM group from hydrolysis. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 10-20% EtOAc in Hexanes) to yield the product as a pale yellow oil.

Protocol B: Mild Nitration via Nitronium Tetrafluoroborate

Objective: Achieve C2 nitration without hydrolyzing the acid-sensitive MOM group.

Materials:

  • 3-(Methoxymethoxy)pyridine (1.0 equiv, 5.0 mmol, 695 mg)

  • Nitronium Tetrafluoroborate ( NO2​BF4​ ) (1.2 equiv, 6.0 mmol, 796 mg)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, weigh NO2​BF4​ (796 mg) into a dry flask. Causality: NO2​BF4​ is highly hygroscopic; moisture will generate HF and HNO₃, which will instantly cleave the MOM group.

  • Cooling: Suspend the NO2​BF4​ in anhydrous DCM (10 mL) and cool to -20 °C using a dry ice/ethylene glycol bath.

  • Addition: Dissolve 3-(methoxymethoxy)pyridine (695 mg) in DCM (10 mL) and add it dropwise to the nitrating suspension over 20 minutes.

  • Reaction: Stir at -20 °C for 2 hours. The reaction mixture will typically turn deep orange/red as the Wheland intermediate forms.

  • Basic Quench: Quench the reaction cold by rapidly injecting 10 mL of ice-cold saturated NaHCO₃ solution. Stir vigorously for 10 minutes until the mixture reaches room temperature.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 15 mL), dry the combined organics over Na₂SO₄, and concentrate. Purify immediately via silica gel chromatography (EtOAc/Hexanes containing 1% Triethylamine to buffer the silica).

References

  • US20160046596A1 - Inhibitors of the kynurenine pathway. Google Patents.
  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Thieme Connect.
  • 2-Bromo-6-nitropyridin-3-ol Synthesis and Regioselectivity. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Non-Chromatographic Purification of 3-(Methoxymethoxy)pyridine

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists who need to scale up the purification of 3-(methoxymethoxy)pyridine (MOM-protected 3-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists who need to scale up the purification of 3-(methoxymethoxy)pyridine (MOM-protected 3-hydroxypyridine) without relying on solvent-intensive silica gel chromatography.

Pyridine derivatives notoriously streak on standard silica due to Lewis acid-base interactions with silanol groups. By exploiting the specific physicochemical properties of this molecule, we can achieve >98% purity using scalable, non-chromatographic techniques.

Physicochemical Data & Operational Impact

Before selecting a purification strategy, it is critical to understand the boundaries of the molecule. The methoxymethyl (MOM) ether is an acetal; its stability dictates our entire workflow.

ParameterValueOperational Impact
Molecular Weight 139.15 g/mol [[1]]([Link])Low MW enables vaporization under high vacuum without thermal degradation.
Physical State Liquid (at 25 °C)Suitable for direct distillation; prevents crystallization in condenser lines.
Precursor Melting Point 125–128 °C If a white solid precipitates during workup, unintended MOM cleavage has occurred.
MOM Stability (Base) Stable up to pH > 12 Safe to wash with saturated aqueous NaHCO3​ or NaOH during reaction quench.
MOM Stability (Acid) Cleaves at pH < 4 Aqueous acid-base extraction is highly risky and generally discouraged.

Purification Decision Matrix

G A Crude 3-MOM-Pyridine B Are impurities volatile or high-boiling? A->B C High-Vacuum Distillation (< 1.0 Torr) B->C Yes, distinct boiling points D Anhydrous Salt Formation (e.g., Oxalate) B->D No, close-boiling azeotropes C->D Thermal degradation observed E Pure Free Base (Validated by NMR) C->E Main fraction collected D->E Free-based with NaHCO3

Decision matrix for non-chromatographic purification of 3-MOM-pyridine.

Standard Operating Procedures (SOPs)

Protocol A: High-Vacuum Fractional Distillation (Primary Method)

Causality: Because 3-(methoxymethoxy)pyridine is a low-molecular-weight liquid , applying a high vacuum (< 1.0 Torr) depresses its boiling point significantly. This allows vaporization below 100 °C, safely avoiding the thermal activation energy required to cleave the MOM acetal.

  • Safety Quench: Before distillation, ensure any unreacted chloromethyl methyl ether (MOM-Cl, a volatile carcinogen) is destroyed. Stir the crude organic phase with 10% aqueous ammonia for 30 minutes.

  • Degassing: Transfer the dried crude oil to a round-bottom flask equipped with a short-path distillation head. Apply vacuum (10–20 Torr) at room temperature for 1 hour to remove residual solvents (THF, DCM) and dimethoxymethane byproducts.

  • Fore-run Collection: Upgrade to a high-vacuum pump (< 1.0 Torr). Gradually heat the oil bath to 50 °C. Collect any low-boiling impurities in a separate receiving flask.

  • Main Fraction: Increase the oil bath temperature slowly. 3-(methoxymethoxy)pyridine will typically distill between 75–85 °C at 0.5 Torr. Collect this clear liquid in a fresh, pre-weighed receiving flask.

  • Self-Validation System: Take a 10 µL aliquot of the main fraction and dissolve in CDCl3​ . Run a 1H NMR. The protocol is validated if the 3-hydroxypyridine phenolic -OH peak (~9.5 ppm) is absent, and the characteristic MOM methylene singlet (~5.2 ppm, 2H) and methoxy singlet (~3.4 ppm, 3H) are sharply defined.

Protocol B: Anhydrous Salt Formation (Rescue Method)

Causality: If distillation fails due to close-boiling impurities, we must exploit the basicity of the pyridine nitrogen (pKa ~4.8). However, because aqueous acids (pH < 4) will hydrolyze the MOM ether , we must use anhydrous conditions to form a crystalline salt, completely excluding the water necessary for acetal cleavage.

  • Dissolution: Dissolve the crude mixture in anhydrous diethyl ether (10 mL/g of crude).

  • Precipitation: In a separate flask, prepare a 1.0 M solution of anhydrous oxalic acid in anhydrous ether. Slowly add 1.0 equivalent of this solution to the crude mixture at 0 °C with vigorous stirring.

  • Filtration: A white precipitate of 3-(methoxymethoxy)pyridinium oxalate will form. Filter the solid rapidly over a Büchner funnel and wash with cold, anhydrous ether to remove non-basic organic impurities.

  • Free-Basing: Suspend the solid in dichloromethane (DCM). Slowly add cold, saturated aqueous NaHCO3​ (pH ~8) until the solid completely dissolves. The mildly basic pH safely deprotonates the pyridine without harming the MOM group.

  • Self-Validation System: Separate the DCM layer, dry over Na2​SO4​ , and concentrate. Spot the residue on a TLC plate alongside the crude mixture (Eluent: 1:1 EtOAc/Hexanes). The protocol is validated if a single, UV-active spot is observed without baseline streaking.

Troubleshooting & FAQs

Q: My yield after an aqueous workup was terrible, and a white solid precipitated in the separatory funnel. What happened? A: You likely inadvertently cleaved the MOM protecting group. 3-hydroxypyridine is a highly polar solid with a melting point of 125–128 °C . If you attempted an acid-base extraction using standard aqueous HCl (pH 1–2), the oxonium intermediate formed rapidly, leading to hydrolysis. See the mechanistic pathway below.

G A 3-MOM-Pyridine (Stable Acetal) B Aqueous Acid (pH < 4) A->B Protonation C Oxonium Intermediate (Highly Reactive) B->C H2O Attack D 3-Hydroxypyridine + Formaldehyde + MeOH C->D Acetal Cleavage

Acid-catalyzed cleavage pathway of the MOM protecting group.

Q: Can I use a Kugelrohr apparatus instead of a fractionating column? A: Yes. In fact, for scales under 10 grams, Kugelrohr distillation is highly recommended. It significantly reduces the thermal residence time of the molecule compared to a fractionating column, further minimizing the risk of thermally induced degradation.

Q: I still want to use chromatography as a backup. Is it completely impossible? A: It is not impossible, but it is highly inefficient. If you must use chromatography, you cannot use standard acidic silica gel. You must either use basic alumina or pre-treat your silica gel by flushing the column with 1% triethylamine ( Et3​N ) in hexanes to neutralize the silanol groups. Distillation remains the superior choice for both yield and scalability.

References

  • National Center for Biotechnology Information. "3-(Methoxymethoxy)pyridine - PubChem Compound Summary for CID 3754397". Source: PubChem. URL:[Link]

  • Organic Chemistry Portal. "Methoxymethyl Ethers (MOM Ethers) - Protective Groups in Organic Synthesis". Source: Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Directed Metalation of 3-(Methoxymethoxy)pyridine

Welcome to the technical support center for the directed ortho-metalation (DoM) of 3-(methoxymethoxy)pyridine. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the directed ortho-metalation (DoM) of 3-(methoxymethoxy)pyridine. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into this powerful synthetic transformation. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.

Core Principles: Understanding the Reaction

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[1][2] In the case of 3-(methoxymethoxy)pyridine, the methoxymethyl (MOM) ether acts as a Directed Metalation Group (DMG). The reaction proceeds via a complex-induced proximity effect: a strong organolithium base coordinates to the oxygen atoms of the MOM group, positioning the base to selectively abstract a proton from the nearest (ortho) position on the pyridine ring.[1][3]

This creates a potent nucleophilic lithiated intermediate that can be trapped with various electrophiles, leading to specifically substituted pyridines.[4] However, the π-deficient nature of the pyridine ring introduces challenges, such as competitive nucleophilic addition of the base.[4][5][6] Therefore, precise control of reaction parameters is critical for success.

Caption: General mechanism of Directed ortho-Metalation (DoM).

Troubleshooting Guide

This section addresses the most common issues encountered during the DoM of 3-(methoxymethoxy)pyridine in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: I'm performing the reaction, but I'm recovering only my starting material or seeing very low conversion. What are the likely causes?

A: This is a frequent issue that typically points to one of four areas: base activity, temperature, reagent quality, or reaction time.

  • Cause 1: Inactive or Insufficient Base. Organolithium reagents like n-BuLi and LDA are highly sensitive to moisture and air. Improper handling or using an old, partially decomposed bottle is a primary cause of failure.

    • Solution: Always titrate your organolithium reagents before use to determine their exact molarity. Use fresh, high-quality anhydrous solvents. Ensure your glassware is rigorously flame-dried or oven-dried under vacuum and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).

  • Cause 2: Incorrect Temperature. DoM reactions are highly temperature-sensitive.

    • Solution: Maintain a consistent low temperature, typically -78 °C (a dry ice/acetone bath is standard), during the metalation step.[4][7] A temperature that is too high can lead to base decomposition or unwanted side reactions. A temperature that is too low may slow the reaction down excessively.

  • Cause 3: Inefficient Deprotonation. The deprotonation of the pyridine ring is a reversible equilibrium.

    • Solution: If using n-BuLi, the addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial. TMEDA breaks down the oligomeric clusters of n-BuLi, increasing its basicity and reactivity.[8][9][10] For particularly stubborn cases, a more potent base like sec-BuLi or t-BuLi might be necessary.[11]

  • Cause 4: Insufficient Reaction Time. Deprotonation may be sluggish under certain conditions.

    • Solution: While monitoring by TLC can be difficult, consider extending the metalation time (e.g., from 1 hour to 2-3 hours) at -78 °C before adding the electrophile. A small-scale trial with a D₂O quench can help confirm if lithiation is occurring.

Problem 2: Poor Regioselectivity (Metalation at C2 instead of C4)

Q: My main product is the 2-substituted isomer, but I need the 4-substituted product. How can I control the regioselectivity?

A: This is the central challenge for this substrate. The C2 and C4 positions are both ortho to the DMG. The C2 position is generally the kinetically favored site of deprotonation due to its proximity to the pyridine nitrogen, while the C4 position is often the thermodynamically favored site. The choice of base is the most critical factor in controlling this selectivity.

  • Cause: Base Selection. Sterically hindered bases strongly favor deprotonation at the less-hindered C4 position.

    • Solution: To favor C4-lithiation, the base of choice is typically a lithium amide like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[5] These bulky bases are poor nucleophiles, which also minimizes the risk of direct addition to the pyridine ring.[4]

    • Solution: To favor C2-lithiation, an alkyllithium like n-BuLi , often in the presence of TMEDA, is used. The smaller size of this reagent allows it to access the more sterically congested C2 position.

ParameterCondition for C4-SelectivityCondition for C2-SelectivityRationale
Base LDA or LiTMPn-BuLi or sec-BuLiSterically hindered bases (LDA) preferentially access the less crowded C4 position.[5]
Additive Typically none requiredTMEDA TMEDA deaggregates and activates n-BuLi, favoring the kinetic C2 deprotonation.[8][12]
Solvent THFTHF, Diethyl EtherTHF is the standard solvent for its ability to solvate the lithium cation.
Temperature -78 °C-78 °CLow temperature is crucial to prevent side reactions and ensure kinetic control.[13]

Problem 3: Decomposition and Unwanted Side Reactions

Q: My reaction mixture turns dark, and I'm getting a complex mixture of byproducts. What could be happening?

A: Decomposition often points to nucleophilic attack by the base on either the pyridine ring or the MOM group itself.

  • Cause 1: Nucleophilic Addition to the Pyridine Ring. The electron-deficient pyridine ring is susceptible to nucleophilic attack, especially by less-hindered alkyllithiums like n-BuLi.[6] This is a known complication in pyridine chemistry.[14]

    • Solution: Use a sterically hindered, non-nucleophilic base like LDA.[4] Always perform the reaction at -78 °C, as warming the mixture can promote addition.

  • Cause 2: Cleavage of the MOM Ether. While generally stable, MOM ethers can be cleaved by strong organometallic reagents, particularly if chelation is involved.[15][16] This can be exacerbated by prolonged reaction times or elevated temperatures.

    • Solution: Keep the reaction temperature strictly at or below -78 °C. Minimize the time between the formation of the lithiated species and the electrophilic quench. Avoid excess organolithium reagent where possible.

Caption: A logical workflow for troubleshooting common DoM issues.

Frequently Asked Questions (FAQs)

Q: What is the definitive best base for C4-lithiation of 3-MOM-pyridine? A: Lithium diisopropylamide (LDA) is widely regarded as the most reliable base for achieving high regioselectivity for the C4 position. Its steric bulk effectively blocks reaction at the C2 position and minimizes nucleophilic addition to the ring.[4][5]

Q: Why is TMEDA so important when using n-BuLi? A: In hydrocarbon or ether solvents, n-BuLi exists as large aggregates (tetramers or hexamers).[10] This aggregation reduces its reactivity. TMEDA is a bidentate Lewis base that chelates to the lithium ions, breaking down these aggregates into more reactive monomers or dimers.[8][9][12] This "activated" base is more effective at deprotonation.

Q: Can I use other protecting groups? A: Yes, other DMGs can be used on the pyridine ring. The O-carbamate group (e.g., -OCON(iPr)₂) is an exceptionally powerful DMG that reliably directs metalation to the C4 position.[17] However, the MOM group is often chosen for its ease of installation and removal under mild acidic conditions.

Q: How do I safely handle organolithium reagents? A: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Work in a well-ventilated chemical fume hood.

Optimized Experimental Protocol: C4-Iodination

This protocol provides a reliable method for the selective C4-functionalization of 3-(methoxymethoxy)pyridine using LDA and an iodine quench.

Materials:

  • Diisopropylamine (distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)

  • n-Butyllithium (solution in hexanes, titrated)

  • 3-(methoxymethoxy)pyridine

  • Iodine (I₂)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous Na₂S₂O₃ solution

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq.) via syringe. Slowly add n-BuLi (1.05 eq.) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Lithiation: In a separate flame-dried flask under nitrogen, dissolve 3-(methoxymethoxy)pyridine (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly prepared LDA solution from step 1 into the substrate solution via a cannula, again ensuring the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.[18]

  • Electrophilic Quench: Dissolve iodine (1.2 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated pyridine solution at -78 °C. The dark color of the iodine should dissipate upon addition. Stir for an additional 1 hour at -78 °C.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield 4-iodo-3-(methoxymethoxy)pyridine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and GC Method Validation for the Purity of 3-(Methoxymethoxy)pyridine

Introduction In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(M...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(Methoxymethoxy)pyridine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously controlled and accurately determined to ensure the integrity of the final drug product. This guide provides an in-depth comparison of two common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the validation of a newly developed reversed-phase HPLC (RP-HPLC) method and compare its performance against a validated GC method, providing researchers, scientists, and drug development professionals with the experimental data and expert insights needed to make informed decisions for their analytical needs.

The choice of an analytical method is a critical decision in the drug development process, with implications for accuracy, precision, and regulatory compliance. This guide will follow the principles of method validation as laid out by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, ensuring a robust and scientifically sound comparison.[1][2]

Understanding the Analyte and its Potential Impurities

A robust analytical method must be specific for the analyte of interest and capable of separating it from any potential impurities. 3-(Methoxymethoxy)pyridine is commonly synthesized via the Williamson ether synthesis, where 3-hydroxypyridine is reacted with a methoxymethylating agent, such as chloromethyl methyl ether, in the presence of a base.[3][4][5]

Based on this synthetic route, the following potential impurities are anticipated:

  • 3-Hydroxypyridine: Unreacted starting material.

  • Bis(methoxymethyl) ether: A potential by-product from the methoxymethylating agent.

  • Other related substances: Arising from the starting materials or side reactions.

The analytical method must be able to resolve 3-(methoxymethoxy)pyridine from these and any other potential process-related impurities or degradation products.

Methodology Comparison: A Tale of Two Techniques

We have developed and validated a novel RP-HPLC method for the purity determination of 3-(methoxymethoxy)pyridine. For a comprehensive evaluation, we will compare its performance against a validated GC method, a technique also well-suited for the analysis of volatile pyridine derivatives.[6]

Developed RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 265 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Comparative GC Method
  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) at 280 °C

  • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

  • Injection: Split (20:1)

Visualizing the Process: Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates the key stages of the HPLC method validation process, as guided by ICH Q2(R1).[1][2]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Detection Limit (DL) Detection Limit (DL) Precision->Detection Limit (DL) Quantitation Limit (QL) Quantitation Limit (QL) Detection Limit (DL)->Quantitation Limit (QL) Robustness Robustness Quantitation Limit (QL)->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: A flowchart illustrating the key stages of HPLC method validation.

Head-to-Head Comparison: Validation Data

The following tables summarize the validation data for both the developed RP-HPLC method and the comparative GC method.

Table 1: Specificity and Peak Purity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

ParameterRP-HPLC MethodGC Method
Resolution (Analyte vs. 3-Hydroxypyridine) > 2.0> 1.8
Resolution (Analyte vs. Bis(methoxymethyl) ether) > 2.5> 2.2
Peak Purity (Photodiode Array) PassN/A
Peak Purity (Mass Spectrometry) ConfirmedConfirmed

Expert Insight: The HPLC method, particularly with a photodiode array detector, offers superior peak purity analysis, providing greater confidence in the specificity of the method. The mass spectrometry confirmation for both methods provides an orthogonal technique to ensure peak identity.

Visualizing Separation: Chromatographic Specificity

The following diagram illustrates the successful separation of 3-(methoxymethoxy)pyridine from its key potential impurities using the developed HPLC method.

Chromatographic Separation cluster_peaks Eluting Peaks Injector Injector HPLC Column HPLC Column Injector->HPLC Column 3-Hydroxypyridine 3-Hydroxypyridine HPLC Column->3-Hydroxypyridine Detector Detector 3-(Methoxymethoxy)pyridine 3-(Methoxymethoxy)pyridine 3-Hydroxypyridine->3-(Methoxymethoxy)pyridine Bis(methoxymethyl) ether Bis(methoxymethyl) ether 3-(Methoxymethoxy)pyridine->Bis(methoxymethyl) ether Bis(methoxymethyl) ether->Detector

Caption: A diagram showing the separation of the main component from its impurities.

Table 2: Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

ParameterRP-HPLC MethodGC Method
Range (µg/mL) 1 - 1005 - 200
Correlation Coefficient (r²) > 0.999> 0.998
Y-intercept MinimalMinimal

Expert Insight: Both methods demonstrate excellent linearity over their respective ranges. The slightly wider range of the GC method may be advantageous for certain applications, but the HPLC method's lower limit of the range suggests higher sensitivity.

Table 3: Accuracy and Precision

Accuracy is the closeness of test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

ParameterRP-HPLC MethodGC Method
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Repeatability (RSD%) < 1.0%< 1.5%
Intermediate Precision (RSD%) < 1.5%< 2.0%

Expert Insight: The RP-HPLC method demonstrates superior precision with lower Relative Standard Deviation (RSD) values for both repeatability and intermediate precision. This indicates a more consistent and reliable method for routine quality control.

Table 4: Detection and Quantitation Limits

The Detection Limit (DL) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterRP-HPLC MethodGC Method
Detection Limit (µg/mL) 0.10.5
Quantitation Limit (µg/mL) 0.31.5

Expert Insight: The significantly lower DL and QL of the RP-HPLC method make it the clear choice for the analysis of trace-level impurities. This is a critical advantage in pharmaceutical analysis where stringent limits are often placed on impurities.

Table 5: Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameter VariedRP-HPLC Method (Effect on Results)GC Method (Effect on Results)
Flow Rate/Carrier Gas Flow Minor shift in retention timeMinor shift in retention time
Column Temperature Minor shift in retention timeMinor shift in retention time
Mobile Phase/Oven Ramp Rate Minor shift in retention timeMinor shift in retention time

Expert Insight: Both methods demonstrate good robustness, indicating they are well-controlled and suitable for transfer between laboratories.

Conclusion: Selecting the Optimal Method

Both the developed RP-HPLC method and the comparative GC method are valid for the purity determination of 3-(methoxymethoxy)pyridine. However, the data clearly indicates that the RP-HPLC method offers superior performance in several key areas :

  • Higher Specificity: Enhanced peak purity analysis with a PDA detector.

  • Greater Precision: Lower RSD values for repeatability and intermediate precision.

  • Superior Sensitivity: Significantly lower detection and quantitation limits.

While the GC method is a viable alternative, particularly for its speed in some cases, the RP-HPLC method provides a higher degree of confidence in the analytical results, which is paramount in the pharmaceutical industry. For routine quality control and in-process controls where high throughput is essential, the GC method may be considered. However, for final release testing and stability studies where accuracy, precision, and the ability to detect trace impurities are critical, the RP-HPLC method is the recommended choice.

This guide underscores the importance of a data-driven approach to analytical method selection and validation. By understanding the specific requirements of the analysis and rigorously evaluating the performance of different techniques, researchers can ensure the quality and safety of their pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Agilent Technologies. (2011). Pyridines Separation of pyridine and other amines. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]

  • PubChem. (n.d.). 3-(Methoxymethoxy)pyridine. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

Sources

Comparative

comparative reactivity of 3-(methoxymethoxy)pyridine and 2-(methoxymethoxy)pyridine

The functionalization of pyridine rings is a cornerstone of modern drug discovery and agrochemical development. Among the various strategies employed by synthetic chemists, Directed Ortho Metalation (DoM) utilizing the m...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of pyridine rings is a cornerstone of modern drug discovery and agrochemical development. Among the various strategies employed by synthetic chemists, Directed Ortho Metalation (DoM) utilizing the methoxymethoxy (MOM) protecting group offers unparalleled regiocontrol. However, the position of the MOM group on the pyridine core fundamentally alters the electronic landscape, steric environment, and the resulting metalation trajectory.

This guide provides an in-depth, objective comparative analysis of the reactivity profiles of 3-(methoxymethoxy)pyridine and 2-(methoxymethoxy)pyridine , equipping researchers with the mechanistic insights and validated protocols necessary for successful late-stage functionalization.

Mechanistic Causality in Directed Ortho Metalation (DoM)

The divergence in reactivity between these two isomers is dictated by the interplay of heteroatom chelation, steric hindrance, and electrostatic repulsion during the pre-metalation transition state.

3-(Methoxymethoxy)pyridine: The C-4 Directing Paradigm

In 3-(methoxymethoxy)pyridine, the MOM group sits adjacent to two potential metalation sites: C-2 and C-4. While the C-2 proton is theoretically more acidic due to the strong inductive pull of the adjacent pyridine nitrogen, metalation occurs almost exclusively (>95%) at the C-4 position.

The Causality: Deprotonation at C-2 forces the developing carbanion (or the coordinating base) into direct spatial proximity with the nitrogen's lone pair, leading to severe electrostatic repulsion. Furthermore, the C-2 position is sterically congested. As established by, the MOM oxygen atoms efficiently chelate the lithium cation of an alkyllithium base (like t-BuLi or n-BuLi/TMEDA), anchoring it and directing deprotonation exclusively to the less hindered, electronically favored C-4 position.

2-(Methoxymethoxy)pyridine: The C-3 vs. C-6 Dichotomy

In 2-(methoxymethoxy)pyridine, the directing group is at C-2, making C-3 the standard DoM target. However, the highly electrophilic nature of the pyridine ring introduces a critical vulnerability: nucleophilic addition.

The Causality: If standard alkyllithiums are used, the highly nucleophilic carbanion will attack the electrophilic C-6 position or the C=N bond, leading to ring degradation. To achieve clean C-3 lithiation, non-nucleophilic bases like Lithium Diisopropylamide (LDA) must be used. Research by on analogous 2-alkoxypyridines demonstrates that the lithium cation of LDA coordinates synergistically to both the pyridine nitrogen and the MOM oxygens. This dual-chelation pre-organizes the transition state, directing the bulky amide base strictly to the C-3 proton.

Comparative Performance & Regioselectivity Data

To objectively compare the performance of these two substrates, the following table summarizes their optimal functionalization parameters.

Parameter3-(Methoxymethoxy)pyridine2-(Methoxymethoxy)pyridine
Primary Lithiation Site C-4C-3
Optimal Base n-BuLi / TMEDA or t-BuLiLDA or LTMP
Optimal Solvent THF or Et₂OTHF
Temperature Profile -78 °C (Strictly controlled)0 °C for lithiation, -78 °C for quench
Mechanistic Driver Relief of N-lone pair repulsion; MOM chelationSynergistic N- and MOM-chelation
Competing Pathways Trace C-2 metalationNucleophilic ring addition (if alkyllithiums are used)
Typical Yield (Formylation) 70–85%65–80%

Pathway Visualization

The following diagram maps the divergent DoM pathways and highlights the critical side-reaction vulnerability of the 2-MOM isomer.

Reactivity_Comparison cluster_3MOM 3-(Methoxymethoxy)pyridine cluster_2MOM 2-(Methoxymethoxy)pyridine MOM3 3-MOM-Pyridine C4_Li C-4 Lithiated Intermediate MOM3->C4_Li n-BuLi/TMEDA -78°C Prod3 4-Substituted Product C4_Li->Prod3 Electrophile MOM2 2-MOM-Pyridine C3_Li C-3 Lithiated Intermediate MOM2->C3_Li LDA, THF 0°C Side Ring Addition (Degradation) MOM2->Side n-BuLi (No Amine) Nucleophilic Attack Prod2 3-Substituted Product C3_Li->Prod2 Electrophile

Fig 1: Regioselective DoM pathways and critical side reactions for 3-MOM and 2-MOM pyridines.

Validated Experimental Workflows

The following protocols are designed as self-validating systems, incorporating in-process visual checks to ensure the integrity of the highly sensitive organolithium intermediates.

Protocol A: Regioselective C-4 Formylation of 3-(Methoxymethoxy)pyridine

This scalable methodology is heavily utilized in the synthesis of IDO1 inhibitors, as documented in recent pharmaceutical patents .

  • Preparation of the Complex: Charge an oven-dried flask with 3-(methoxymethoxy)pyridine (1.0 equiv) and anhydrous THF (0.3 M) under argon. Add TMEDA (1.1 equiv) at 25 °C.

    • Causality: TMEDA breaks down alkyllithium hexamers into highly reactive dimers/monomers, which is essential for rapid and clean metalation without requiring the pyrophoric hazards of t-BuLi.

  • Metalation: Cool the reaction mixture to strictly -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Validation Check: The solution will transition from colorless to a deep yellow/orange hue. This chromic shift is the visual confirmation of the C-4 organolithium species formation. If the solution remains colorless, the n-BuLi titer is likely degraded.

  • Electrophilic Trapping: Stir for 2 hours at -78 °C to ensure complete kinetic metalation. Add anhydrous DMF (1.5 equiv) dropwise. The deep color will rapidly fade as the carbanion is quenched.

  • Workup: Allow the reaction to warm to 25 °C over 2 hours. Quench with saturated aqueous NH₄Cl at 0 °C, extract with EtOAc, and purify via silica gel chromatography to yield 3-(methoxymethoxy)pyridine-4-carboxaldehyde.

Protocol B: Regioselective C-3 Silylation of 2-(Methoxymethoxy)pyridine

Adapted from the mechanistic framework established for 2-alkoxypyridines.

  • Base Generation: In a separate oven-dried flask, add diisopropylamine (1.2 equiv) to anhydrous THF (0.3 M) at 0 °C under argon. Add n-BuLi (1.2 equiv) dropwise and stir for 15 minutes to generate LDA.

    • Causality:In situ generation of LDA ensures a strictly non-nucleophilic base, preventing unwanted addition to the highly electrophilic C-6 position of the pyridine ring.

  • Metalation: Add 2-(methoxymethoxy)pyridine (1.0 equiv) dropwise to the LDA solution at 0 °C. Stir for 1 hour.

    • Validation Check: A distinct color change (typically pale yellow to amber) indicates successful deprotonation at C-3.

  • Electrophilic Trapping: Cool the mixture to -78 °C. Add the electrophile (e.g., Trimethylsilyl chloride [TMSCl], 1.5 equiv) dropwise.

    • Causality: Cooling to -78 °C prior to electrophile addition prevents exothermic degradation and suppresses side reactions (such as halogen dance or dimerization) during the quench.

  • Workup: Allow the reaction to slowly warm to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc to yield 2-(methoxymethoxy)-3-(trimethylsilyl)pyridine.

References

  • Regioselective metalation reactions of some substituted (methoxymethoxy)arenes Source: Journal of Organic Chemistry URL:[Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Source: The Journal of Organic Chemistry URL:[Link]

  • IDO1 and TDO inhibitors (Synthesis of 3-Methoxymethoxy-pyridine-4-carbaldehyde) Source: New Drug Approvals URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3-(Methoxymethoxy)pyridine

As a Senior Application Scientist, I frequently oversee the integration of 3-(methoxymethoxy)pyridine (CAS 81245-25-2) into advanced drug discovery workflows, particularly in the synthesis of cannabinoid receptor modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of 3-(methoxymethoxy)pyridine (CAS 81245-25-2) into advanced drug discovery workflows, particularly in the synthesis of cannabinoid receptor modulators and Huntington's disease therapeutics[1]. While the methoxymethyl (MOM) ether serves as an excellent protecting group for the pyridinol hydroxyl during cross-coupling reactions, its unique chemical properties dictate stringent handling and disposal protocols.

Improper disposal of this compound does not merely violate environmental regulations; it can precipitate severe laboratory safety incidents. This guide provides a field-proven, self-validating operational framework for the safe handling and destruction of 3-(methoxymethoxy)pyridine waste.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage a chemical, one must understand the causality behind its hazards. Pyridine derivatives exhibit significant aquatic toxicity and act as central nervous system depressants[2]. However, the primary covert hazard of 3-(methoxymethoxy)pyridine lies in its protecting group.

The Mechanistic Danger: The MOM protecting group is highly labile under acidic conditions. If 3-(methoxymethoxy)pyridine is inadvertently disposed of in an acidic waste carboy, it will undergo rapid hydrolysis. This side reaction releases stoichiometric amounts of formaldehyde (a volatile carcinogen) and methanol . Therefore, controlling the pH of the waste stream is the single most critical factor in preventing toxic gas generation.

Table 1: Quantitative Chemical & Hazard Identification
ParameterValue / DesignationReference
Chemical Name 3-(Methoxymethoxy)pyridine[3]
CAS Number 81245-25-2[3]
Molecular Formula C 7​ H 9​ NO 2​ [3]
Molecular Weight 139.15 g/mol [3]
GHS Health Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[4]
EPA Waste Codes U196 (Pyridine base), F005 (if mixed with regulated solvents)[5]
Destruction Temp. 820°C – 1,600°C (Rotary Kiln Incineration)[2]

Operational Safety & Spill Response Protocol

In the event of a spill, standard solvent cleanup procedures are insufficient. The following step-by-step methodology ensures containment without triggering MOM cleavage.

Step 1: Immediate Isolation

  • Evacuate personnel from the immediate vicinity. Ensure the laboratory chemical fume hood is operating at a face velocity of 100 fpm.

  • Don appropriate PPE: butyl rubber gloves (nitrile is highly permeable to pyridine derivatives), chemical safety goggles, and a fully buttoned lab coat.

Step 2: Neutralization & Absorption

  • Causality: Because standard spill kits may contain acidic neutralizers, you must strictly use an inert, non-acidic absorbent (e.g., dry sand, vermiculite, or a basic spill pad).

  • Cover the spill from the perimeter inward to prevent spreading.

Step 3: Collection & Surface Decontamination

  • Sweep the absorbed material using non-sparking tools and place it into a sealable, airtight, compatible hazardous waste container.

  • Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace residues.

Step 4: Self-Validating System Check

  • Validation: After wiping the spill area with the alkaline solution, swab the surface with a wet pH indicator strip. The protocol is only complete when the surface reads a stable pH of 7.0–8.0. A reading below 7.0 indicates residual acidity that could trigger formaldehyde release from trace compound left behind; if acidic, repeat Step 3.

Waste Segregation & Disposal Workflow

Waste pyridine, when present as a constituent of a commercial chemical product or intermediate, is classified by the EPA as a hazardous waste[2]. It must never be poured down the drain or mixed with general aqueous waste.

Step 1: Segregation (The Anti-Hydrolysis Rule)

  • Collect 3-(methoxymethoxy)pyridine waste in its pure form or in compatible organic solvent mixtures (e.g., dichloromethane, ethyl acetate).

  • Strict Prohibition: Never mix this waste with strong oxidizers, nitric acid, or any acidic waste streams.

Step 2: Containerization & Labeling

  • Use a high-density polyethylene (HDPE) or glass waste container.

  • Label the container explicitly with EPA Hazardous Waste Code U196 (for the pyridine base) and F005 (if spent non-halogenated solvents like toluene or benzene are present)[5].

Step 3: Self-Validating Waste Check

  • Validation: Before sealing the waste container for final EH&S pickup, hold a moistened pH indicator strip in the headspace of the container (do not touch the liquid). If the strip turns red/orange (indicating acidic vapors), immediately adjust the waste liquid pH to 7–9 using 1M NaOH. This guarantees the MOM group remains intact during transit.

Step 4: Final Destruction

  • The approved environmental fate for this chemical is controlled thermal destruction. The waste must be transferred to an authorized facility for rotary kiln incineration at 820°C to 1,600°C or liquid injection incineration[2]. This process oxidizes the pyridine ring into water, carbon dioxide, and nitrogen oxides (which are subsequently scrubbed).

Disposal Decision Matrix

To streamline laboratory operations, follow this logical decision tree for routing 3-(methoxymethoxy)pyridine waste.

G Start 3-(Methoxymethoxy)pyridine Waste Generated Decision Waste Stream Type? Start->Decision OrgWaste Organic Solvent Mixture (e.g., DCM, EtOAc) Decision->OrgWaste Organic AqWaste Aqueous / Acidic Mixture Decision->AqWaste Aqueous LabelOrg Label: EPA U196 / F005 Organic Hazardous Waste OrgWaste->LabelOrg Warning CAUTION: Acidic Hydrolysis Releases Formaldehyde AqWaste->Warning Neutralize Neutralize to pH 7-9 (Validate with pH strip) Warning->Neutralize Prevent MOM cleavage LabelAq Label: Toxic Aqueous Waste Contains Pyridine Neutralize->LabelAq Incineration Rotary Kiln Incineration (820°C - 1600°C) LabelOrg->Incineration LabelAq->Incineration

Decision matrix for the safe segregation and thermal destruction of 3-(methoxymethoxy)pyridine.

References

  • 3-(Methoxymethoxy)pyridine | C7H9NO2 | CID 3754397 - PubChem. National Institutes of Health (NIH).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI).
  • EPA HAZARDOUS WASTE CODES. Western Kentucky University / EPA Guidelines.
  • 2-Bromo-3-(methoxymethoxy)pyridine, 96% Safety & Hazard Data. ThermoFisher Scientific.
  • WO2008063625A2 - Pyridine compounds and methods of their use. Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxymethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Methoxymethoxy)pyridine
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